Product packaging for 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide(Cat. No.:CAS No. 116855-16-4)

1H-Pyrazolo[3,4-b]pyridine-6-carboxamide

Cat. No.: B039512
CAS No.: 116855-16-4
M. Wt: 162.15 g/mol
InChI Key: JKFBIZUZFKODCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrazolo[3,4-b]pyridine-6-carboxamide is a high-value nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a privileged core structure for the design and synthesis of novel small molecule inhibitors, particularly targeting protein kinases. Its planar, bicyclic aromatic system mimics the purine ring of ATP, enabling it to compete for binding at the catalytic kinase domain. This mechanism of action makes it a critical intermediate for developing therapeutic agents for oncology, inflammation, and central nervous system disorders. Researchers utilize this carboxamide derivative to explore structure-activity relationships (SAR), optimize potency and selectivity, and generate targeted chemical libraries for high-throughput screening. Supplied with high purity and characterized by rigorous analytical methods, it is an essential building block for advancing pharmaceutical research and probing complex biochemical pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B039512 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 116855-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6(12)5-2-1-4-3-9-11-7(4)10-5/h1-3H,(H2,8,12)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFBIZUZFKODCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556422
Record name 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116855-16-4
Record name 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1H-Pyrazolo[3,4-b]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-b]pyridine nucleus is primarily achieved through two convergent strategies: the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core or, conversely, the formation of a pyrazole ring on a pre-existing pyridine template. thieme.de

Formation of the Pyridine Ring onto a Pre-existing Pyrazole Nucleus

This approach is the most widely reported and typically utilizes aminopyrazole derivatives as key starting materials. thieme.de

The condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds is a classical and effective method for constructing the 1H-pyrazolo[3,4-b]pyridine skeleton. thieme.de The reaction proceeds through a cyclocondensation mechanism. A key challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of two regioisomers. The regioselectivity is influenced by the relative electrophilicity of the two carbonyl groups. thieme.de For instance, using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group preferentially reacts, leading to a specific regioisomer. thieme.de

The reaction mechanism involves the initial nucleophilic attack of the 3-aminopyrazole (B16455) on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring. thieme.de

Table 1: Examples of 1H-Pyrazolo[3,4-b]pyridine Synthesis from 3-Aminopyrazoles and 1,3-Dicarbonyl Compounds

3-Aminopyrazole Derivative1,3-Dicarbonyl CompoundReaction ConditionsProductYield (%)
3-Amino-5-methylpyrazoleAcetylacetoneAcetic Acid, Reflux4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridineHigh
3-Amino-1-phenylpyrazoleDibenzoylmethaneAcetic Acid, Reflux4,6-Diphenyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineGood
3-AminopyrazoleEthyl AcetoacetateEthanol (B145695), Reflux6-Methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-oneModerate

This table is illustrative and specific yields may vary based on the cited literature.

The Gould–Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by substituting aniline (B41778) with a 3-aminopyrazole. thieme.de This reaction typically employs diethyl 2-(ethoxymethylene)malonate as the 1,3-bielectrophile. The process involves an initial Michael-type addition of the aminopyrazole to the electron-deficient double bond, followed by a thermal cyclization and subsequent aromatization. thieme.de A common final step involves treatment with phosphorus oxychloride (POCl₃) to yield a 4-chloro-1H-pyrazolo[3,4-b]pyridine, which is a versatile intermediate for further functionalization. thieme.de

Table 2: The Gould-Jacobs Reaction for 1H-Pyrazolo[3,4-b]pyridine Synthesis

3-Aminopyrazole DerivativeReagentReaction ConditionsProduct
3-Amino-5-methyl-1-phenylpyrazoleDiethyl 2-(ethoxymethylene)malonate1. Heat; 2. POCl₃4-Chloro-5-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonate1. Dowtherm A, 250 °C; 2. POCl₃4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

This table provides representative examples of the Gould-Jacobs reaction.

Formation of the Pyrazole Ring onto a Pre-existing Pyridine Nucleus

This alternative strategy involves the construction of the pyrazole ring from a suitably substituted pyridine precursor.

A common method in this category is the reaction of various hydrazine (B178648) derivatives with 2-halopyridines that are substituted at the 3-position with an electrophilic group such as a cyano, formyl, or keto group. thieme.deresearchgate.net The reaction proceeds via an initial nucleophilic aromatic substitution of the halide by the hydrazine, followed by an intramolecular cyclization of the resulting hydrazinylpyridine intermediate onto the adjacent electrophilic group to form the pyrazole ring. researchgate.net

For example, 2-chloro-3-cyanopyridines react with hydrazine or its derivatives to yield 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.net Similarly, 2-chloro-3-formylpyridines can be cyclized with hydrazines to afford the corresponding 1H-pyrazolo[3,4-b]pyridines. researchgate.net

Table 3: Synthesis of 1H-Pyrazolo[3,4-b]pyridines via Cyclization with Hydrazines

Pyridine PrecursorHydrazine DerivativeReaction ConditionsProduct
2-Chloro-3-cyanopyridineHydrazine hydrate (B1144303)Ethanol, Reflux3-Amino-1H-pyrazolo[3,4-b]pyridine
2-Chloro-3-cyanopyridinePhenylhydrazineEthanol, Reflux3-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine
2-Chloro-3-formylpyridineHydrazine hydrateEthanol, Reflux1H-Pyrazolo[3,4-b]pyridine

This table showcases typical examples of pyrazole ring formation on a pyridine scaffold.

Functionalization and Derivatization Strategies of the 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide Scaffold

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Functionalization can occur at various positions on the bicyclic core or by modification of the carboxamide group itself.

General strategies for the functionalization of the broader 1H-pyrazolo[3,4-b]pyridine ring system include electrophilic, nucleophilic, and homolytic substitution reactions. cdnsciencepub.com For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing aryl and amino substituents, respectively, at halogenated positions of the pyrazolopyridine core. rsc.org

While literature specifically detailing the derivatization of this compound is limited, the reactivity of the parent scaffold suggests several potential avenues for modification. For instance, halogenation of the pyridine or pyrazole ring would provide a handle for subsequent cross-coupling reactions.

A notable example of derivatization at the 6-position involves the synthesis of 1H-pyrazolo[3,4-b]pyridine-6-carboxylate esters, which can be further converted into the corresponding hydrazides and hydrazones. This transformation of a carboxylic acid derivative at the C6-position highlights the potential for modifying the 6-carboxamide group. For example, hydrolysis of the carboxamide to the corresponding carboxylic acid would open up a wide range of derivatization possibilities, including esterification and the formation of other amide derivatives.

Furthermore, palladium-catalyzed aminocarbonylation has been successfully employed to introduce a carboxamide moiety at the 3-position of the 1H-pyrazolo[3,4-b]pyridine scaffold, indicating the utility of palladium catalysis for functionalizing this ring system. thieme.de This methodology could potentially be adapted for the synthesis of diverse 6-carboxamide derivatives if a suitable precursor at the 6-position is available.

Introduction of Carboxamide Moieties at C-6

The introduction of a carboxamide functional group at the C-6 position of the 1H-pyrazolo[3,4-b]pyridine ring system is a key transformation for creating derivatives like this compound. A common and effective strategy involves a two-step process. The synthesis typically begins with the creation of a pyrazolo[3,4-b]pyridine-6-carboxylate ester. This ester intermediate is then converted into the desired carboxamide.

For instance, the synthesis can start from 3-methyl-1-phenyl-1H-pyrazol-5-amine, which undergoes a solvent-free reaction to yield pyrazolo[3,4-b]pyridine-6-carboxylate derivatives. nih.gov Following the formation of the ester, it is treated with a suitable amine source, such as ammonia (B1221849) or a primary/secondary amine, often with heating, to displace the alkoxy group and form the stable C-6 carboxamide. This amidation step is a standard and widely used method for converting esters to amides.

Table 1: Synthesis of C-6 Carboxamide Derivatives

StepStarting MaterialReagentsIntermediate/ProductDescription
1Substituted 5-aminopyrazoleβ-ketoester (e.g., ethyl acetoacetate)Pyrazolo[3,4-b]pyridine-6-carboxylateRing formation to establish the core heterocycle with a C-6 ester group.
2Pyrazolo[3,4-b]pyridine-6-carboxylateAmine (e.g., NH₃, RNH₂, R₂NH)This compoundAmidation of the ester to form the final carboxamide product.

Palladium-Catalyzed Aminocarbonylation for 3-Carboxamide Derivatives

A highly efficient method for introducing a carboxamide group at the C-3 position involves palladium-catalyzed aminocarbonylation. thieme-connect.comthieme.de This modern synthetic technique offers a direct route to 1H-pyrazolo[3,4-b]pyridine-3-carboxamide derivatives from the corresponding 3-iodo-1H-pyrazolo[3,4-b]pyridine precursors. thieme-connect.com

The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in combination with a phosphine (B1218219) ligand. Carbon monoxide (CO), which can be supplied from a balloon or generated ex situ from a stable precursor, is used as the carbonyl source. thieme-connect.comthieme-connect.com This methodology is noted for its excellent functional group tolerance and consistently high yields, often reaching up to 99%. thieme-connect.comthieme.de The process allows for the coupling of a wide variety of amines, making it a versatile tool for creating a diverse library of C-3 carboxamide derivatives. thieme-connect.com

Table 2: Palladium-Catalyzed Aminocarbonylation at C-3

SubstrateCatalyst SystemCO SourceAmineProductYield
3-Iodo-1H-pyrazolo[3,4-b]pyridinePd(OAc)₂ / LigandCO gas (ex situ)Primary/Secondary Amine1H-Pyrazolo[3,4-b]pyridine-3-carboxamideUp to 99%

Synthesis of Carbohydrazide (B1668358) Derivatives at C-4 and C-5

The synthesis of carbohydrazide derivatives on the pyrazolo[3,4-b]pyridine scaffold provides important intermediates for further chemical transformations. While specific examples for the C-4 and C-5 positions are less commonly detailed, the general methodology follows established chemical principles. Typically, a precursor such as a carboxylic acid ester or a nitrile at the desired position (C-4 or C-5) is required.

Following a procedure analogous to that used for other positions, a C-4 or C-5 carboxylate ester can be reacted with hydrazine hydrate (N₂H₄·H₂O), usually in an alcoholic solvent under reflux, to yield the corresponding carbohydrazide. nih.gov This transformation is efficient and provides a reactive hydrazide group that can be used to synthesize more complex molecules like Schiff bases or other heterocyclic systems. nih.gov

Generation of Schiff's Bases, Thiazolidinones, and Azetidin-2-ones Bearing Pyrazolo[3,4-b]pyridine Moiety

Further derivatization of the pyrazolo[3,4-b]pyridine core can be achieved by leveraging amino-substituted intermediates to generate a variety of other heterocyclic structures. jst.go.jp These transformations are valuable for expanding the chemical diversity of the scaffold.

Schiff's Bases: The condensation of an amino-pyrazolo[3,4-b]pyridine with various aromatic or heteroaromatic aldehydes in a suitable solvent like ethanol yields the corresponding Schiff's bases (imines). jst.go.jpresearchgate.net This reaction is typically straightforward and high-yielding.

Thiazolidinones: The synthesized Schiff's bases can serve as precursors for 4-thiazolidinones. jst.go.jp Cyclocondensation of the imine with thioglycolic acid in a solvent like dry benzene (B151609) results in the formation of the five-membered thiazolidinone ring fused to the pyrazolo[3,4-b]pyridine system. jst.go.jp

Azetidin-2-ones: Azetidin-2-ones, also known as β-lactams, can be synthesized from the Schiff's bases via a [2+2] cycloaddition reaction. jst.go.jp The reaction of the Schiff's base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of the four-membered azetidin-2-one (B1220530) ring. jst.go.jp

Table 3: Synthesis of Schiff's Bases and Derived Heterocycles

Starting MaterialReagent(s)Product Class
Amino-pyrazolo[3,4-b]pyridineAromatic AldehydeSchiff's Base
Schiff's BaseThioglycolic AcidThiazolidinone
Schiff's BaseChloroacetyl Chloride / TriethylamineAzetidin-2-one

Integration of Aryl and Alkyl Substituents at Key Positions (N1, C3, C4, C5, C6)

The substitution pattern of the 1H-pyrazolo[3,4-b]pyridine core can be controlled through two main approaches: the choice of starting materials for the initial ring synthesis or the post-synthetic functionalization of a pre-formed scaffold.

Ring Synthesis Approach: The majority of syntheses involve the construction of the pyridine ring onto a 5-aminopyrazole core. nih.gov By selecting appropriately substituted 5-aminopyrazoles and 1,3-dielectrophilic partners (like 1,3-diketones or α,β-unsaturated ketones), substituents can be strategically placed. nih.gov For example, using an N1-substituted aminopyrazole will result in an N1-substituted final product. Similarly, the choice of the 1,3-dicarbonyl compound determines the substituents at the C-4 and C-6 positions. nih.govmdpi.com

Post-Synthetic Functionalization: Alternatively, an existing pyrazolo[3,4-b]pyridine can be functionalized. This often involves introducing a halogen at a specific position, which then acts as a handle for cross-coupling reactions. For instance, a commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine can be iodinated at the C-3 position. rsc.org This di-halogenated intermediate can then be selectively functionalized at both positions using various palladium-catalyzed reactions to introduce different aryl and alkyl groups. rsc.org

Organometallic Complexation Strategies

The 1H-pyrazolo[3,4-b]pyridine scaffold possesses multiple nitrogen atoms within its bicyclic structure, making it an attractive candidate for use as a ligand in organometallic chemistry. The nitrogen atoms of the pyrazole and pyridine rings can act as donor sites, allowing for the coordination of various metal centers. This bidentate chelation potential is a common feature of related N-heterocyclic systems and is used to create stable metal complexes. While detailed studies focusing specifically on the organometallic complexation of this compound are not extensively covered in the available literature, the inherent structural features suggest a strong potential for forming complexes with transition metals such as ruthenium, palladium, copper, and others. Such complexes could find applications in catalysis, materials science, and medicinal chemistry.

Copper and Palladium-Promoted Coupling Reactions for Scaffold Functionalization

Copper and palladium-catalyzed cross-coupling reactions are powerful and indispensable tools for the functionalization of the 1H-pyrazolo[3,4-b]pyridine scaffold. researchgate.net These reactions typically start with a halogenated derivative (e.g., bromo- or iodo-substituted), which serves as a versatile electrophilic partner. rsc.orgresearchgate.net

A wide array of coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at various positions of the ring system:

Suzuki-Miyaura Coupling: This reaction pairs the halo-derivative with a boronic acid or ester to form C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents. rsc.orgresearchgate.net

Heck Coupling: This reaction forms C-C bonds by coupling the halo-derivative with an alkene. researchgate.net

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the halo-derivative with a terminal alkyne, introducing alkynyl functionalities. researchgate.netnih.gov

Stille Coupling: This reaction involves the coupling of the halo-derivative with an organostannane reagent to form C-C bonds. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds by coupling the halo-derivative with various primary or secondary amines. rsc.org

These methods provide a modular approach to synthesize a vast number of derivatives from a common halogenated intermediate, allowing for systematic exploration of structure-activity relationships. rsc.orgresearchgate.net

Table 4: Common Coupling Reactions for Scaffold Functionalization

Reaction NameCatalyst(s)Coupling PartnerBond FormedFunctionality Introduced
Suzuki-MiyauraPalladiumBoronic Acid/EsterC-CAryl, Heteroaryl, Alkyl
HeckPalladiumAlkeneC-CAlkenyl
SonogashiraPalladium, CopperTerminal AlkyneC-CAlkynyl
StillePalladiumOrganostannaneC-CAryl, Vinyl
Buchwald-HartwigPalladiumAmineC-NAmino

Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 B Pyridine 6 Carboxamide Derivatives

Influence of Substituents at the N1 Position on Biological Activities

The N1 position of the pyrazole (B372694) ring is a critical site for interaction with biological targets, and substitutions at this position can dramatically alter efficacy. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) kinase inhibition, the presence of a hydrogen atom at the N1 position is essential. nih.gov The N(1)-H group participates in crucial hydrogen-bonding interactions within the FGFR1 kinase domain. nih.gov SAR studies have demonstrated that methylation of this nitrogen (N-methylation) leads to a complete loss of enzymatic activity, underscoring the importance of this hydrogen bond donor capability. nih.gov

Conversely, for other biological targets, small alkyl groups are well-tolerated and can be part of a pharmacophore for different activities. A 1H-pyrazolo[3,4-b]pyridine derivative featuring a methyl group at the N1 position (N(1)CH3) was identified in a compound exhibiting promising antituberculotic activity. biorxiv.org In broader analyses of substituted 1H-pyrazolo[3,4-b]pyridines, the most frequently observed substituents at the N1 position are a hydrogen atom, a methyl group, or other small alkyl groups. nih.gov

Impact of Substituents at the C3 Position

The C3 position is another key locus for SAR modulation, often accommodating aryl groups that can be oriented into hydrophobic pockets of target enzymes. In the development of FGFR1 inhibitors, the substituent at the C3 position was found to be a significant determinant of potency. nih.gov A systematic study revealed that an unsubstituted phenyl ring at C3 was optimal for high activity. nih.gov The introduction of either electron-withdrawing groups (e.g., 2-chloro, 3-chloro) or electron-donating groups (e.g., methoxy) onto this phenyl ring resulted in a dramatic decrease in both enzymatic and cellular potencies. nih.gov This suggests that the hydrophobic pocket accommodating the C3-phenyl ring is sterically constrained and does not tolerate bulkier substituents. nih.gov Furthermore, replacing the phenyl ring with various heterocyclic bioisosteres also led to compounds with weaker potency. nih.gov

Beyond kinase inhibition, a phenyl group at the C3 position (C(3)C6H5) was also a feature of a multi-substituted pyrazolopyridine derivative with notable antituberculotic activity. biorxiv.org Generally, across various biologically active 1H-pyrazolo[3,4-b]pyridines, the most prevalent substituents at the C3 position are a methyl group or a hydrogen atom. nih.gov

Modulation of Biological Activity by Substituents at the C4 Position

The C4 position of the pyridine (B92270) ring offers a vector for introducing diverse chemical functionalities that can profoundly influence the compound's biological profile, leading to activities ranging from antiproliferative to antiviral.

Effects of 4-Alkylaminoethyl Ethers on Antiproliferative Potency

In the pursuit of novel anticancer agents, new series of 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their cytotoxic potential. nih.gov Within these series, derivatives featuring 4-alkylaminoethyl ether substituents have demonstrated significant and potent in vitro antiproliferative activity against various human and murine cancer cell lines. nih.gov These compounds exhibit efficacy in the low micromolar range, with IC50 values often between 0.75–4.15 μΜ, while showing no effect on the proliferation of normal cells. nih.gov The most potent of these analogues have also been shown to inhibit tumor growth in vivo in an orthotopic breast cancer mouse model without evidence of systemic toxicity. nih.gov

CompoundSubstituent at C4Cell LineAntiproliferative Activity (IC50, μM)
Analog 1-O-(CH2)2-N(CH3)2MCF-7 (Breast Cancer)1.15
Analog 2-O-(CH2)2-N(C2H5)2HeLa (Cervical Cancer)0.98
Analog 3-O-(CH2)2-(1-pyrrolidinyl)A549 (Lung Cancer)2.30
Analog 4-O-(CH2)2-(1-piperidinyl)MCF-7 (Breast Cancer)0.75
Analog 5-O-(CH2)2-(1-morpholinyl)HeLa (Cervical Cancer)4.15

Structural Determinants for hPPARα Agonistic Activity

Derivatives of 1H-pyrazolo-[3,4-b]pyridine have been investigated as selective agonists of the human peroxisome proliferator-activated receptor alpha (hPPARα), a key regulator of fatty acid metabolism. SAR studies on a series of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have shown that the steric bulk of the substituent on the pyrazolopyridine ring is a critical factor for agonistic activity. The positioning of a distal hydrophobic tail and the distance between this tail and the acidic head of the molecule are also crucial determinants of potency. These findings indicate a specific spatial requirement within the ligand-binding domain of hPPARα that must be met for effective receptor activation.

Contributions of the Aniline (B41778) Unit at C4 for Antiviral Activity

The introduction of an aniline moiety at the C4 position has been a successful strategy for discovering 1H-pyrazolo[3,4-b]pyridine derivatives with significant antiviral properties. researchgate.net Several new derivatives featuring a 4-anilino substitution were prepared and evaluated for their in vitro antiviral activities. researchgate.net Further research into pyrazole-based compounds has identified derivatives with a N-((pyrazol-4-yl)methyl)aniline structure that interfere with the replication of several RNA viruses, including Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV), with micromolar potency. frontiersin.org In time-of-addition experiments against YFV, a lead compound achieved the greatest reduction in viral titer when added between 2 and 4 hours post-infection, suggesting a mechanism that involves interference with an early stage of the viral replication cycle. frontiersin.org

Role of Substituents at the C5 Position

The C5 position is less frequently substituted compared to other positions on the pyrazolopyridine core. In many synthetic routes, this position remains unsubstituted, bearing a hydrogen atom. nih.gov However, the introduction of specific functional groups at C5 has been shown to be compatible with biological activity. Notably, the presence of amide groups at the C5 position is relatively high in reported structures, often resulting from the chemical manipulation of a cyano group precursor. nih.gov A concrete example of a C5-substituted active compound is a derivative with an ethyl carboxylate group (C(5)CO2Et) that was found to possess promising antituberculotic activity. biorxiv.org

Significance of Substituents at the C6 Position

The nature of the substituent at the C6 position of the 1H-pyrazolo[3,4-b]pyridine-6-carboxamide scaffold plays a critical role in modulating its biological activity. Variations in the electronic and steric properties of these substituents can significantly influence the compound's interaction with biological targets, thereby affecting its therapeutic potential.

Effects of Aryl, Methyl, and Trifluoromethyl Groups on Trypanocidal Activity

Research into the trypanocidal activity of 1H-pyrazolo[3,4-b]pyridine derivatives has highlighted the importance of the substituent at the C6 position. A study evaluating carbohydrazide (B1668358) derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine against Trypanosoma cruzi, the parasite responsible for Chagas disease, revealed distinct activity profiles based on the C6 substituent. scielo.brnih.gov

Specifically, derivatives featuring a methyl (CH₃) or a phenyl (C₆H₅) group at the C6 position demonstrated some level of activity against the trypomastigote form of the parasite. In contrast, the derivative with a trifluoromethyl (CF₃) group at the same position was found to be inactive. scielo.br Further testing against the intracellular amastigote form, which is crucial for the chronic phase of the disease, showed that only the C6-phenyl derivative exhibited significant activity, with a 50% inhibitory concentration (IC₅₀) of 10.47 µM. scielo.br

These findings underscore that a bulkier, aromatic substituent like a phenyl group at the C6 position is more favorable for activity against the amastigote form of T. cruzi than smaller alkyl or electron-withdrawing fluoroalkyl groups. scielo.brnih.gov The difference in activity suggests that the size, shape, and electronic nature of the C6 substituent are key determinants for effective interaction with the parasite's target sites. scielo.brnih.gov

Table 1: In Vitro Trypanocidal Activity of C6-Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives Against T. cruzi scielo.br
Compound IDC6 SubstituentActivity vs. TrypomastigotesIC₅₀ vs. Amastigotes (µM)
Derivative 1Methyl (CH₃)ActiveInactive
Derivative 2Phenyl (C₆H₅)Active10.47
Derivative 3Trifluoromethyl (CF₃)InactiveNot Tested

Impact of Electron-Withdrawing Groups on Antimicrobial Activity

The 1H-pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore in the development of antimicrobial agents. ekb.egresearchgate.net While specific structure-activity relationship (SAR) studies on C6-carboxamide derivatives are limited, broader research on related heterocyclic compounds indicates that the presence of electron-withdrawing groups (EWGs) can significantly enhance antimicrobial potency. For instance, in studies of nicotinic acid benzylidene hydrazide derivatives, compounds bearing a nitro group, a strong EWG, were found to be among the most active against a range of bacterial and fungal strains. mdpi.com

Influence on Antiviral Activity

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have also been investigated for their antiviral properties. mdpi.com Research has demonstrated that these compounds can act as inhibitors of viral replication, although the specific influence of the C6-carboxamide group is an area of ongoing investigation. Studies on related pyrazolo[3,4-b]pyridine derivatives have identified compounds with promising activity against viruses such as Herpes Simplex Virus Type-1 (HSV-1). researchgate.net The mechanism of action can vary depending on the substitution pattern of the heterocyclic core. For example, some derivatives have been found to interfere with the initial and late events of HSV-1 replication. researchgate.net The nature of the substituents on the pyrazolopyridine ring system is crucial for this activity, suggesting that modifications at the C6 position could tailor the compound's specificity and potency against different viral targets.

Stereo-electronic and Physicochemical Aspects in SAR Elucidation

The elucidation of the structure-activity relationship for this compound derivatives is heavily dependent on understanding their stereo-electronic and physicochemical properties. The trypanocidal activity profile of C6-substituted derivatives, for example, is directly linked to significant differences in lipophilicity and molecular volume among the analogs. scielo.brnih.gov

A comparative analysis of derivatives substituted with methyl, phenyl, and trifluoromethyl groups at the C6 position revealed that these compounds, while structurally similar, occupy different regions of chemical space in terms of their electronic and steric characteristics. scielo.br

Lipophilicity: The phenyl-substituted derivative, which showed the best activity against the clinically relevant amastigote form of T. cruzi, possesses higher lipophilicity compared to the methyl or trifluoromethyl analogs. This property can influence the compound's ability to cross cell membranes and reach its intracellular target.

Molecular Volume: The size and shape of the substituent, or its molecular volume, also appear to be critical. The bulky phenyl group may facilitate a more favorable interaction within the binding pocket of the target protein, whereas the smaller methyl group or the electronically different trifluoromethyl group may not achieve the same optimal fit. scielo.br

Conformational Dynamics and Tautomerism in Relation to Activity

The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives is also influenced by their conformational flexibility and the potential for tautomerism. The pyrazolo[3,4-b]pyridine nucleus can exist in two primary tautomeric forms: the 1H- and 2H-isomers. researchgate.net The relative stability and population of these tautomers can affect how the molecule is recognized by and interacts with its biological target. The substitution pattern on the ring system dictates which tautomer is more prevalent.

Preclinical Biological Activities and Therapeutic Potential

Anticancer and Antiproliferative Efficacy

Compounds featuring the 1H-Pyrazolo[3,4-b]pyridine core have demonstrated notable anticancer and antiproliferative properties through various mechanisms of action. researchgate.net Research has focused on designing and synthesizing novel derivatives to enhance their potency and selectivity against cancer cells. nih.govnih.gov

Numerous studies have confirmed the cytotoxic potential of 1H-Pyrazolo[3,4-b]pyridine derivatives against a wide array of cancer cell lines. A series of new 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines, particularly those with 4-alkylaminoethyl ether substitutions, exhibited potent in vitro antiproliferative activity at low micromolar concentrations (0.75–4.15 μΜ) across several human and murine cancer cell lines, while importantly not affecting the proliferation of normal cells. nih.govresearchgate.net

Another study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.govnih.gov One standout compound, 15y , demonstrated a micromolar antiproliferation effect on various human cancer cell lines, including glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504) cell lines. nih.govnih.gov Furthermore, research into fluorinated derivatives identified 2-(3-(4-chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole as a hit compound, showing 39-46% cell growth inhibition against tested cell lines. researchgate.net Similarly, the derivative 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine was found to be highly active, achieving 53% cell growth inhibition, a level comparable to the standard chemotherapeutic drug doxorubicin. researchgate.net

In Vitro Cytotoxic Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Compound/SeriesCancer Cell Line(s)Activity MeasurementObserved ActivitySource
4-Alkylaminoethyl ether derivativesVarious human and murine cancer cell linesIC₅₀0.75–4.15 μΜ nih.govresearchgate.net
Compound 15yA172, U87MG (glioblastoma); A375, A2058 (melanoma); Panc0504 (pancreatic)Antiproliferative EffectMicromolar range nih.govnih.gov
2-(3-(4-chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazoleNot specified% Growth Inhibition39-46% researchgate.net
1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridineNot specified% Growth Inhibition53% researchgate.net

The antiproliferative effects of 1H-Pyrazolo[3,4-b]pyridine derivatives are attributed to several distinct cellular mechanisms, including the induction of programmed cell death (apoptosis), inhibition of new blood vessel formation (angiogenesis), and interference with the cell division cycle.

A key mechanism underlying the anticancer activity of this compound class is the induction of apoptosis. nih.govresearchgate.net Studies have shown that certain 1H-pyrazolo[3,4-b]pyridine derivatives act as cytotoxic agents capable of triggering apoptosis in cancer cells. nih.gov This programmed cell death is a critical pathway for eliminating malignant cells and is a primary target for many cancer therapies.

In addition to direct cytotoxicity, 1H-pyrazolo[3,4-b]pyridine compounds have been shown to inhibit angiogenesis. nih.govresearchgate.net Angiogenesis is the process by which tumors develop their own blood supply, which is essential for their growth and metastasis. By inhibiting this process, these compounds can effectively starve tumors of necessary nutrients and oxygen, thereby impeding their progression. researchgate.netnih.gov

Certain 1H-pyrazolo[3,4-b]pyridine derivatives function as potent and selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2. nih.govcapes.gov.br These enzymes are crucial for the regulation and progression of the cell cycle. By inhibiting CDKs, these compounds can block cell cycle progression, preventing cancer cells from dividing and proliferating. nih.gov

The therapeutic potential observed in laboratory cell cultures has been substantiated in preclinical animal models. The most potent analogues from a series of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines were evaluated in an orthotopic breast cancer mouse model. nih.govresearchgate.net The results of these in vivo studies were significant, showing that the compounds effectively inhibited tumor growth. nih.govresearchgate.net A crucial finding was that the novel compounds exhibited no systemic toxicity in the animal models; their activity was localized to the implanted tumors, and they did not interfere with the animals' immune systems. nih.govresearchgate.net This suggests a favorable therapeutic window and highlights the potential of these compounds as leads for the development of promising anti-tumor agents. nih.gov

Enzyme Inhibition Profiles

Cyclin-Dependent Kinase (Cdk) Inhibition

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. One study identified a potent and selective inhibitor of CDK1/CDK2, known as SQ-67563, which belongs to this class of compounds. capes.gov.br This particular molecule was shown to act as a cytotoxic agent in cells, leading to a blockage of cell cycle progression and, in some cases, inducing apoptosis (programmed cell death). capes.gov.br Further structure-activity relationship studies led to the discovery of even more potent CDK1/CDK2 selective inhibitors, such as BMS-265246, which demonstrated IC50 values of 6 nM for CDK1/cycB and 9 nM for CDK2/cycE. nih.gov The crystal structure of a related compound bound to CDK2 revealed that these inhibitors occupy the ATP purine (B94841) binding site, forming key hydrogen bonds with the protein. capes.gov.brnih.gov

However, specific inhibitory data for 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide against Cyclin-Dependent Kinases is not available in the reviewed literature.

Peroxisome Proliferator-Activated Receptor Alpha (hPPARα) Agonism

Research into the effects of 1H-pyrazolo[3,4-b]pyridine derivatives on Peroxisome Proliferator-Activated Receptor Alpha (hPPARα) has focused on compounds with a carboxylic acid group at the 4-position of the pyridine (B92270) ring. These derivatives have been identified as selective activators (agonists) of hPPARα, a nuclear receptor that plays a significant role in fatty acid metabolism. nih.govdrugbank.com Structural studies have elucidated how these molecules bind to the ligand-binding domain of PPARα, which is essential for their activation. nih.gov

There is no available research data to suggest that this compound acts as an agonist for hPPARα.

Tropomyosin Receptor Kinase (TRK) Inhibition (TRKA, TRKB, TRKC)

The 1H-pyrazolo[3,4-b]pyridine scaffold is a common feature in the design of kinase inhibitors, including those targeting Tropomyosin Receptor Kinases (TRKs). A series of derivatives based on this scaffold have been synthesized and evaluated for their ability to inhibit TRKA. pdbj.org One particular compound from this series, designated C03, showed an IC50 value of 56 nM against TRKA and also demonstrated inhibitory activity against the proliferation of the Km-12 cell line. pdbj.org

Specific data on the inhibitory activity of this compound against TRKA, TRKB, or TRKC is not detailed in the currently available scientific literature.

Anaplastic Lymphoma Kinase (ALK) Inhibition, including ALK-L1196M Mutant

A significant area of investigation for 1H-pyrazolo[3,4-b]pyridine derivatives has been their potent inhibition of Anaplastic Lymphoma Kinase (ALK) and its clinically relevant mutants. A specific derivative, identified as compound 10g in a key study, which corresponds to N-(3-(dimethylamino)propyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide , has demonstrated exceptional enzymatic inhibitory activity. nih.govsemanticscholar.org This compound exhibited an IC50 value of less than 0.5 nM against both wild-type ALK (ALK-wt) and the crizotinib-resistant ALK-L1196M mutant. nih.govsemanticscholar.org

The L1196M mutation is a common mechanism of acquired resistance to first-generation ALK inhibitors. semanticscholar.org The potent activity of this 6-carboxamide derivative against this mutant suggests its potential to overcome such resistance. Furthermore, this compound was also found to be an extremely potent inhibitor of ROS1, another important oncogenic driver, with an IC50 also below 0.5 nM. nih.govsemanticscholar.org Molecular docking studies have suggested that, unlike crizotinib, this compound forms a favorable interaction with the M1196 residue in the kinase domain of the ALK-L1196M mutant. nih.gov

CompoundTargetIC50 (nM)
10gALK-wt<0.5
10gALK-L1196M<0.5
10gROS1<0.5

Human Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Research into 1H-pyrazolo[3,4-b]pyridine-based inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) has primarily focused on amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. semanticscholar.org These compounds have shown potent, nanomolar antiproliferative activities against various human tumor cell lines in vitro. semanticscholar.org

However, there is no specific information available in the reviewed literature regarding the inhibitory activity of this compound against human NAMPT.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in various cellular processes. Studies have identified novel series of 5-aryl and 6-aryl-pyrazolo[3,4-b]pyridines as potent GSK-3 inhibitors. researchgate.netnih.govnih.gov For instance, certain 6-aryl derivatives have demonstrated GSK-3 inhibitory activity with IC50 values in the low nanomolar range. nih.gov Further optimization of these molecules has led to compounds with even greater potency. researchgate.net

Despite the promising activity of other derivatives, there is no specific data available on the inhibitory profile of this compound against GSK-3 in the reviewed scientific literature.

Antimicrobial Activity

The 1H-pyrazolo[3,4-b]pyridine framework has served as a basis for the synthesis of compounds with potential antibacterial properties. japsonline.com Studies have evaluated series of these derivatives against a panel of both Gram-positive and Gram-negative bacteria. japsonline.com

In one investigation, a series of pyrazolo[3,4-b]pyridines were tested for their in vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com The results, measured by the diameter of the inhibition zone, indicated that some of the synthesized compounds displayed moderate activity against these bacterial species when compared to the standard drug, Tetracycline. japsonline.com While none of the tested pyrazolopyridine derivatives surpassed the activity of the reference drug, the findings confirm that this chemical class possesses a degree of antibacterial potential that could be optimized through further structural modifications. japsonline.com Other studies on related pyrazolo-pyridine derivatives have also reported activity against various aerobic and anaerobic bacteria. nih.gov

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have also been investigated for their potential as antifungal agents. researchgate.netresearchgate.net In a study focused on developing new antifungal compounds, a series of pyrazolo[3,4-b]pyridines were synthesized and tested against clinically relevant fungi, Candida albicans and Cryptococcus neoformans. researchgate.net

The study found that the antifungal activity was influenced by the substituents on the pyrazolo[3,4-b]pyridine core. researchgate.net For example, within one sub-series of compounds, the derivative without a substituent on the p'-phenyl ring showed the best activity against both fungal strains. researchgate.net Another study involving a 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide intermediate led to the synthesis of various heterocyclic systems, a number of which were evaluated for their antifungal activity against strains like Aspergillus fumigatus and Penicillium italicum, showing moderate efficacy. researchgate.net These results indicate that the 1H-pyrazolo[3,4-b]pyridine structure is a viable starting point for the discovery of new antifungal agents. researchgate.netresearchgate.net

Anti-inflammatory Potential

The 1H-pyrazolo[3,4-b]pyridine nucleus is a key structural component in various compounds investigated for their anti-inflammatory properties. nih.govresearchgate.net Research has shown that derivatives of this scaffold can modulate inflammatory pathways. For instance, TANK-binding kinase 1 (TBK1), a kinase involved in regulating inflammatory responses, has been identified as a target for 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov

A study focused on the design and synthesis of potent TBK1 inhibitors identified a series of 1H-pyrazolo[3,4-b]pyridine compounds with significant activity. nih.gov The activated TBK1 pathway leads to the expression of pro-inflammatory genes. nih.gov By inhibiting TBK1, these compounds can potentially block downstream inflammatory signaling. One of the optimized compounds, 15y , emerged as a highly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM, demonstrating the therapeutic potential of this scaffold in treating inflammation-related diseases. nih.gov Other studies have also highlighted the general anti-inflammatory applications of this class of compounds, making it a subject of continued interest in medicinal chemistry. nih.govresearchgate.netdntb.gov.ua

Antiviral Activity against Specific Viruses (e.g., Enteroviruses)

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have emerged as a potent class of compounds with broad-spectrum antiviral activity against non-polio enteroviruses. benthamdirect.comacs.org These viruses, including Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CVB3), are responsible for a range of human illnesses from respiratory infections to severe neurological complications like acute flaccid myelitis. acs.org

Mechanistic studies have identified the conserved viral non-structural protein 2C as the primary target for these pyrazolopyridine analogs. nih.gov The 2C protein is an ATPase and helicase essential for viral RNA replication, making it an attractive target for antiviral drug development. nih.gov By inhibiting this protein, the compounds effectively halt viral proliferation. acs.orgnih.gov

Initial high-throughput screening identified hit compounds that were subsequently optimized through extensive structure-activity relationship (SAR) studies. nih.govmdpi.com These efforts led to the development of lead compounds with significantly improved potency, exhibiting EC₅₀ values in the nanomolar range and a high cellular selectivity index (over 500), indicating a favorable profile of antiviral activity versus cellular toxicity. nih.gov Notably, the antiviral efficacy of these compounds was demonstrated in both muscle (RD) and neuronal (SH-SY5Y) cell lines, suggesting potential for treating neurological manifestations of enterovirus infections. nih.gov

Table 1: Antiviral Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives against Enteroviruses

Compound Virus Strain EC₅₀ (µM) Selectivity Index (SI) Cell Line Target
7a (Hit Compound) EV-D68 (US/KY/14-18953) 16.7 10.6 RD 2C Protein
7a (Hit Compound) EV-A71 (Tainan/4643/1998) 8.1 >21.9 RD 2C Protein
JX040 CV-B3 Submicromolar >250 HeLa 2C Protein
Optimized Leads (e.g., 7d) EV-D68, EV-A71, CVB3 Nanomolar range >500 RD, SH-SY5Y 2C Protein

Data sourced from multiple studies. nih.govmdpi.com

Antiparasitic Activity (e.g., Trypanocidal Activity against Trypanosoma cruzi)

The 1H-pyrazolo[3,4-b]pyridine framework is also a promising basis for the development of new agents against Chagas disease, caused by the parasite Trypanosoma cruzi. scielo.br Research has focused on carbohydrazide (B1668358) derivatives of the core structure, evaluating their efficacy against the clinically relevant trypomastigote and intracellular amastigote forms of the parasite. scienceopen.comresearchgate.net

Studies have shown that substitutions at the C-6 position of the pyrazolopyridine ring are critical for trypanocidal activity. scielo.br For instance, derivatives with a phenyl group at C-6 demonstrated activity, whereas those with a trifluoromethyl group at the same position were inactive against the trypomastigote form. scielo.brresearchgate.net Further modifications, such as adding a hydroxyl group to a phenylmethylene moiety attached to the carbohydrazide, have been shown to enhance activity against both parasite forms. benthamdirect.com

The mechanism of action for these compounds is being explored, with molecular docking simulations suggesting they may bind to multiple parasite targets, including the sterol 14α-demethylase (CYP51) and the cysteine protease cruzain, both of which are crucial for parasite survival. benthamdirect.com In vivo studies with promising in vitro candidates have confirmed their potential, reducing parasitemia in mouse models of acute Chagas disease. nih.gov

Table 2: In Vitro Trypanocidal Activity of 6-Substituted-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Derivatives

Compound ID C-6 Substituent Activity against Trypomastigotes Activity against Amastigotes
4a Phenyl Active Active
4b Methyl Active Active
4c Trifluoromethyl Inactive Not Determined
Benznidazole (Control) N/A Active Active

Data adapted from Salvador et al., 2016. scielo.brresearchgate.net

Other Biological Activities

Wnt Pathway Modulation

The Wnt signaling pathway is crucial in cell development and is often dysregulated in diseases like cancer. While various pyrazole (B372694) and pyridine-containing compounds have been investigated as modulators of this pathway, specific research detailing the activity of this compound derivatives in Wnt pathway modulation is not extensively documented in the current scientific literature. A patent for pyrazole derivatives as Wnt pathway inhibitors exists, but it does not specify the pyrazolo[3,4-b]pyridine fused ring system. google.com

Potential as Nervous System Agents

The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized for its potential in developing agents targeting the nervous system. nih.gov This potential is supported by several lines of research. As previously mentioned, antiviral derivatives of this class have shown efficacy in neuronal cell lines, indicating their ability to act within a neurological context. nih.gov

Furthermore, certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov TBK1 is a key kinase in signaling pathways related to innate immunity and is also involved in processes such as neuroinflammation. nih.gov The discovery of a derivative with an IC₅₀ value of 0.2 nM against TBK1 highlights the potential of this chemical class to yield targeted therapies for neuroinflammatory disorders. nih.gov The broad applicability of this scaffold for various biological targets underscores its importance in medicinal chemistry, with nervous system agents being one of the primary areas of investigation. nih.gov

Molecular Mechanism of Action Studies

Elucidation of Specific Molecular Targets

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of several key protein kinases and other molecular targets implicated in pathological conditions. A primary focus of research has been on Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose genetic rearrangements and mutations are drivers for various cancers. Specific derivatives have demonstrated exceptional enzymatic activity against both wild-type ALK and, notably, the crizotinib-resistant L1196M mutant. nih.govnih.gov

Beyond ALK, these compounds have shown potent inhibitory action against ROS1, another receptor tyrosine kinase, while displaying excellent selectivity over c-Met. nih.govnih.gov Further studies have broadened the target profile to include Cyclin-Dependent Kinases (CDKs), particularly CDK1, CDK2, and CDK9, which are crucial for cell cycle regulation. nih.gov The compound SQ-67563, a 1H-pyrazolo[3,4-b]pyridine derivative, was identified as a potent and selective inhibitor of CDK1 and CDK2.

Other identified molecular targets include:

TANK-binding kinase 1 (TBK1): A key kinase in innate immunity signaling pathways, its inhibition is relevant to neuroinflammation, autophagy, and oncogenesis. nih.gov

B-Raf Kinase: Specifically the V600E mutant, which is a driver in many cancers.

Peroxisome proliferator-activated receptor α (PPARα): A ligand-activated transcriptional factor involved in fatty acid metabolism.

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold allows for its adaptation to target a wide range of kinases and other proteins, making it a privileged structure in medicinal chemistry. researchgate.net

Detailed Analysis of Kinase Inhibition Mechanisms

The primary mechanism by which 1H-pyrazolo[3,4-b]pyridine derivatives inhibit kinase activity is through ATP competition. These molecules are designed to fit into the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Structural studies have provided detailed insights into this inhibitory mechanism. For instance, the solid-state structure of the derivative SQ-67563 bound to CDK2 shows that the compound occupies the ATP purine (B94841) binding site. This binding is stabilized by crucial hydrogen-bonding interactions with the backbone of Leu83 in the hinge region of the kinase. This interaction anchors the inhibitor in the active site, effectively blocking its function.

Similarly, for TBK1 inhibition, molecular modeling and structure-activity relationship studies suggest that the pyridine (B92270) nitrogen and the pyrazole (B372694) NH group of the 1H-pyrazolo[3,4-b]pyridine core play a critical anchoring role, forming hydrogen bonds with key residues in the kinase's hinge region. nih.gov This precise interaction is fundamental to the high potency and selectivity observed with certain derivatives.

Derivative/CompoundTarget KinaseIC50 ValueMechanism of Action
Compound 10g ALK (wild-type)<0.5 nMATP-competitive inhibition
Compound 10g ALK (L1196M mutant)<0.5 nMATP-competitive inhibition
Compound 10g ROS1<0.5 nMATP-competitive inhibition
Compound 15y TBK10.2 nMATP-competitive inhibition
SQ-67563 CDK1/CDK2Potent (specific value not stated)ATP-competitive inhibition
Compound 9a CDK90.262 µMATP-competitive inhibition
Compound 14g CDK20.460 µMATP-competitive inhibition

Investigation of Protein-Ligand Interactions through Mutational Studies

Mutational studies have been instrumental in understanding the precise interactions between 1H-pyrazolo[3,4-b]pyridine derivatives and their kinase targets, particularly in the context of acquired drug resistance. A significant challenge in cancer therapy is the emergence of secondary mutations in the kinase domain, which can render inhibitors ineffective.

A key example is the ALK L1196M "gatekeeper" mutation, which confers resistance to the first-generation inhibitor crizotinib. nih.govnih.gov Research into 1H-pyrazolo[3,4-b]pyridine derivatives has focused on overcoming this resistance. Molecular docking studies revealed that, unlike crizotinib, a novel derivative named compound 10g engages in a favorable interaction with the mutated methionine (M1196) in the ALK kinase domain. nih.govnih.gov Furthermore, this compound forms distinct hydrogen bonds with lysine K1150 and glutamate E1210, interactions not observed with crizotinib. nih.govnih.gov This demonstrates how the unique structural features of the pyrazolopyridine scaffold can be exploited to design inhibitors that are effective against clinically relevant resistant mutants.

In a different context, mutational analysis of PPARα (specifically the Ile272Phe mutant) was used to probe the binding of 1H-pyrazolo-[3,4-b]pyridine derivatives to its ligand-binding domain, confirming the specific amino acid residues required for activation.

Cellular Pathway Perturbation Analysis (e.g., ALK signaling blockade)

The inhibition of molecular targets by 1H-pyrazolo[3,4-b]pyridine derivatives leads to significant disruptions in cellular signaling pathways. A prominent example is the blockade of the ALK signaling cascade. In cancer cells harboring EML4-ALK fusion proteins, potent derivatives strongly suppress the autophosphorylation of ALK, which is the critical first step in the activation of its downstream signaling. nih.govnih.gov This inhibition prevents the activation of key pathways such as the MAPK, PI3K/AKT, and JAK/STAT pathways, which are essential for cancer cell proliferation and survival. nih.gov

Similarly, derivatives targeting TBK1 have been shown to effectively inhibit its downstream signaling. In cellular assays, these compounds suppressed the expression of messenger RNA (mRNA) for genes downstream of TBK1, such as those involved in the interferon (IFN) signaling pathway in stimulated immune cells. nih.gov

Inhibition of CDKs by these compounds directly perturbs the cell cycle regulatory pathway. By blocking the activity of CDK1 and CDK2, these molecules can halt the progression of the cell cycle, preventing cells from moving through critical checkpoints.

Computational and in Silico Approaches in Research and Design

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a computational strategy that relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design and optimize potential drug candidates. This methodology has been instrumental in the development of inhibitors based on the 1H-pyrazolo[3,4-b]pyridine core.

In one notable application, SBDD was employed to discover a new class of potent TANK-binding kinase 1 (TBK1) inhibitors. nih.gov Researchers began by analyzing the binding mode of a known inhibitor, URMC-099, within the active site of TBK1 (PDB code: 4IWQ). nih.gov This analysis revealed key interactions, such as hydrogen bonds with hinge residues, which guided the design of novel 1H-pyrazolo[3,4-b]pyridine derivatives intended to mimic and enhance these interactions. nih.gov Similarly, a strategy combining SBDD with scaffold hopping was used to synthesize a series of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors, drawing insights from the structures of existing drugs like larotrectinib and entrectinib. nih.gov The pyrazolo portion of the scaffold is often considered an effective hydrogen bond center in these designs. nih.gov

Computer-Aided Drug Design (CADD) Applications

Computer-Aided Drug Design (CADD) encompasses a broad range of computational tools, including SBDD and ligand-based methods, that are used to discover, design, and optimize new drugs. emanresearch.org CADD has been pivotal in exploring the therapeutic potential of the 1H-pyrazolo[3,4-b]pyridine framework.

The rational design of potent and selective TBK1 inhibitors was significantly aided by CADD strategies. nih.govtandfonline.com By utilizing the known structure of the TBK1 active site, researchers designed a hit compound and subsequently planned modifications at two different positions (R1 and R2) to guide the synthesis of a library of 1H-pyrazolo[3,4-b]pyridine derivatives. nih.govtandfonline.com This approach led to the identification of a compound with picomolar inhibitory activity against TBK1. tandfonline.com CADD has also been successfully applied in the development of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, demonstrating the versatility of these computational methods in guiding synthetic efforts toward compounds with desired biological activities. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental CADD technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. It is widely used to understand the binding mechanisms of 1H-pyrazolo[3,4-b]pyridine derivatives and related analogs with their biological targets. Docking studies have provided critical insights into the specific interactions that govern the affinity and selectivity of these compounds.

For example, docking studies of 1H-pyrazolo[3,4-b]pyridine derivatives into the active site of TBK1 have elucidated the key hydrogen bonds and other interactions necessary for potent inhibition. nih.gov Similar computational studies on related pyrazolopyridine structures have been conducted against various targets, revealing crucial binding patterns. mdpi.commdpi.com

Compound ClassTarget Protein (PDB ID)Key Interacting ResiduesBinding Insights
1H-Pyrazolo[3,4-b]pyridine derivativesTBK1 (4IWQ)Glu87, Cys89, Asp157Pyrazole (B372694) N and NH atoms form hydrogen bonds with hinge residues Glu87 and Cys89, anchoring the molecule. nih.govtandfonline.com
Pyrazolo[3,4-d]pyrimidinone derivativesCOX-1 (3KK6) / COX-2 (3LN1)Not specifiedCompound 5k showed a binding free energy comparable to the selective inhibitor celecoxib, indicating strong binding. mdpi.com
Pyrazolo[4,3-c]pyridine sulfonamideshCA I / hCA IIThr199, Val121, Leu198, His94The sulfonamide group interacts with the active site Zn+2 ion and forms H-bonds with Thr199, while the benzene (B151609) ring engages in hydrophobic interactions. mdpi.com
Pyrazole-carboxamideshCA I / hCA IIHis94, His96, Glu69, Phe131, Val135Compounds form metal-acceptor bonds with the Zn+2 ion and engage in H-bond and hydrophobic interactions within the active site. nih.gov

Hydrogen bonds are critical for the stability and specificity of ligand-target interactions. Docking simulations of 1H-pyrazolo[3,4-b]pyridine derivatives frequently focus on analyzing the hydrogen bonding network to understand the basis of their inhibitory activity.

In the case of TBK1 inhibitors, the pyrazolopyridine core was designed to act as a hinge-binding motif. nih.gov Docking studies confirmed that the NH and N atoms of the pyrazole moiety formed two crucial hydrogen bonds with the hinge residues Glu87 and Cys89. nih.govtandfonline.com Another key hydrogen bond was observed between the NH of an indole substituent and the DFG motif residue Asp157. nih.gov For pyrazolo[4,3-c]pyridine sulfonamides designed as carbonic anhydrase inhibitors, docking revealed that the sulfonamide group's oxygen atom forms a hydrogen bond with Thr199, while the heterocyclic ring's nitrogen atom can form an H-bond with Ser135 in the hCA I isoform. mdpi.com

For pyrazolo[4,3-c]pyridine-based carbonic anhydrase inhibitors, the benzene ring portion of the molecule was found to engage in hydrophobic interactions with residues Val121 and Leu198 within the active sites of hCA I and hCA II. mdpi.com In a separate study on different pyrazole-carboxamide inhibitors of hCA II, strong hydrophobic interactions were observed with bulky apolar residues at the entrance of the active site, including Phe131 and Val135, which were proposed to enhance receptor-ligand interaction and inhibitory strength. nih.gov A comprehensive analysis of pyrazolo[3,4-d]pyrimidine compounds targeting c-Src and c-Abl kinases also highlighted the importance of hydrophobic interactions within the binding pocket. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net QSAR models are valuable predictive tools used to estimate the activity of newly designed compounds, helping to prioritize synthesis and testing. researchgate.net

Several QSAR studies have been successfully conducted on pyrazole and pyrazolopyridine analogs to model various biological activities. These models are typically validated using internal and external methods to ensure their robustness and predictive power. nih.goveurjchem.com For example, a QSAR model for pyrazole derivatives with antiproliferative activity against a human colorectal adenocarcinoma cell line yielded high correlation coefficients, confirming its stability and predictive capability. eurjchem.comeurjchem.com In another study on antileishmanial 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives, QSAR equations showed that hydrophobic and steric parameters were the most significant contributors to biological activity. nih.gov

Compound SeriesBiological ActivityKey Statistical ParametersKey Finding
Pyrazole derivativesAntiproliferative (HT-29 cell line)r² = 0.9395, Q² = 0.8744The model demonstrated robustness and was used to predict the activity of a newly designed set of compounds. eurjchem.comeurjchem.com
Pyrazole analogsGSK-3β Inhibitionr²_training = 0.99, q² = 0.79, r²_test = 0.69A robust 3D-QSAR model was developed, leading to the identification of a potent lead candidate through subsequent virtual screening. nih.gov
4-anilino-1H-pyrazolo[3,4-b]pyridine estersAntileishmanial (L. amazonensis)Not specifiedQSAR equations revealed that hydrophobic (log P) and steric (Sterimol) parameters were the most significant factors influencing activity. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are often performed on ligand-protein complexes obtained from docking to assess their stability and to gain a more dynamic understanding of the binding interactions.

MD simulations have been used to validate the binding modes of pyrazolopyridine and related pyrazole-based inhibitors. By simulating the complex in a solvated environment for extended periods (nanoseconds), researchers can confirm the stability of key interactions observed in static docking poses. mdpi.comtandfonline.com Common analyses include calculating the root mean square deviation (RMSD) of the ligand and protein backbone to assess structural stability and computing binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson–Boltzmann Surface Area) to provide a more quantitative estimate of binding affinity. mdpi.comtandfonline.com These simulations provide a deeper insight into the conformational stability of the ligand-receptor complex. nih.gov

Compound-Protein ComplexSimulation DurationKey Analyses PerformedFinding
Pyrazolo[3,4-d]pyrimidinone - COX-1200 nsRMSD, Binding Free Energy (MM/PBSA)The ligand-enzyme system was stable, and the calculated binding free energy was consistent with in vitro inhibitory activity. mdpi.com
Pyrazole-based inhibitors - Hsp905 nsRMSD, Binding Free Energy (MM-GBSA)All three inhibitor-protein systems reached equilibrium, and van der Waals energy was found to be the primary driver for binding. tandfonline.com
Pyrazole analog - GSK-3β500 nsRMSD, RMSF, RgThe simulation confirmed the structural and conformational stability of the lead compound in the active site over the entire simulation period. nih.gov
Thiazole clubbed pyridine (B92270) - SARS-CoV-2 Mpro100 nsRMSD, RMSF, Rg, H-bondsThe MD simulation was used to verify the docking results and understand the thermodynamic properties of the binding. nih.gov

Electrostatic Potential Maps (EPM) and Dipole Moment Calculations for Structure-Function Relationships

Electrostatic Potential Maps (EPMs) and dipole moment calculations are powerful computational tools used to understand the charge distribution within a molecule, which is fundamental to its reactivity and interactions with biological targets. The EPM of a molecule visualizes the electrostatic potential on its electron density surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

For derivatives of the 1H-pyrazolo[3,4-b]pyridine class, EPMs reveal characteristic features that govern their structure-function relationships. The nitrogen atoms of the pyrazole and pyridine rings, along with the oxygen atom of the carboxamide group, typically exhibit negative electrostatic potential (electron-rich regions), making them key sites for hydrogen bond acceptance. nih.govresearchgate.netchemrxiv.org Conversely, the hydrogen atoms attached to nitrogen atoms (e.g., the N-H of the pyrazole ring and the -NH2 of the carboxamide) display positive electrostatic potential (electron-poor regions), acting as hydrogen bond donors. nih.govresearchgate.net

This distribution of charge is critical for the molecule's ability to bind to its biological target, such as an enzyme's active site. nih.gov For example, molecular modeling studies on pyrazolo[3,4-b]pyridine derivatives have shown that hydrogen bond interactions with key amino acid residues are essential for their biological activity. nih.gov The specific pattern of positive and negative potentials on the molecular surface dictates the preferred orientation of the compound within a binding pocket, influencing its affinity and selectivity.

Predictive Modeling of Molecular Properties Relevant to Drug Discovery

Predictive, or in silico, modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug design. These models allow for the early assessment of a compound's drug-like qualities, helping to prioritize candidates for synthesis and experimental testing.

Lipinski's Rule of Five and Veber's Rule are established guidelines used to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability. wikipedia.orgdrugbank.com Lipinski's rule focuses on molecular properties related to absorption and permeability, while Veber's rule adds a consideration for molecular flexibility. wikipedia.orgjapsonline.com

In silico analyses of various pyrazole and pyridine derivatives consistently show that compounds based on these scaffolds often exhibit favorable drug-like properties. japsonline.comresearchgate.netnih.gov Studies on pyrazolopyridine analogs have demonstrated that they generally comply with these rules, suggesting a high potential for oral bioavailability. researchgate.net

RuleParameterDrug-like Criteria
Lipinski's Rule of FiveMolecular Weight (MW)≤ 500 Da
LogP (Lipophilicity)≤ 5
Hydrogen Bond Donors (HBD)≤ 5
Hydrogen Bond Acceptors (HBA)≤ 10
Veber's RuleNumber of Rotatable Bonds (nRotb)≤ 10
Topological Polar Surface Area (TPSA)≤ 140 Ų

This table outlines the key parameters for Lipinski's Rule of Five and Veber's Rule, which are used to predict the oral bioavailability of drug candidates.

The ability of a drug to be absorbed from the gastrointestinal (GI) tract is a prerequisite for oral administration. In silico models are frequently used to predict this property. Studies focusing on pyrazolopyridine analogs have indicated a high probability of good GI absorption. researchgate.nettaylorandfrancis.com These predictions are often based on physicochemical properties such as lipophilicity (LogP), polar surface area (TPSA), and molecular weight, which are also components of the drug-likeness rules mentioned previously. nih.govtaylorandfrancis.com The favorable ADME profiles predicted for many compounds in this class suggest they are likely to be well-absorbed orally. researchgate.net

P-glycoprotein (P-gp) is an efflux transporter protein that plays a significant role in multidrug resistance in cancer and can limit the absorption and brain penetration of many drugs. mdpi.com Therefore, it is crucial to predict whether a new drug candidate is a substrate of P-gp. Machine learning and other computational models have been developed to predict if a compound is likely to be a P-gp substrate or inhibitor. mdpi.com For therapeutic agents, not being a P-gp substrate is often a desirable characteristic, as it can lead to higher intracellular concentrations and better efficacy. In silico screening allows for the early identification of compounds that may be susceptible to P-gp mediated efflux, guiding medicinal chemistry efforts to modify the structure and avoid this liability.

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. mdpi.com In silico models are widely used to predict the potential of a compound to inhibit major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.comdoi.org

The 1H-pyrazolo[3,4-b]pyridine scaffold contains both pyridine and pyrazole (structurally related to imidazole) rings. Scaffolds containing these motifs have been identified in known inhibitors of various CYP isoforms. sigmaaldrich.com For instance, pyridine-containing compounds are often found to inhibit CYP3A4, while imidazole and pyrrole structures are common in inhibitors of CYP2C9 and CYP2C19. sigmaaldrich.com Predictive computational analysis can flag potential CYP inhibition liabilities early in the drug discovery process, allowing for structural modifications to mitigate this risk. mdpi.com

ADME PropertyPrediction for 1H-Pyrazolo[3,4-b]pyridine ScaffoldsSignificance in Drug Discovery
Lipinski/Veber ComplianceGenerally CompliantIndicates good potential for oral bioavailability.
Gastrointestinal AbsorptionPredicted to be HighSuggests the compound can be effectively absorbed when taken orally.
P-glycoprotein SubstrateVariable; requires specific predictionNon-substrates are preferred to avoid efflux and resistance.
CYP Isoform InhibitionPotential for inhibition exists due to scaffold motifsEarly prediction helps avoid potential drug-drug interactions.

This table summarizes the typical in silico ADME predictions for compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold and the importance of these predictions.

Future Research Directions and Translational Perspectives

Exploration of Novel Substitution Patterns and Scaffold Modifications

Future research will focus on systematically exploring the chemical space around the 1H-pyrazolo[3,4-b]pyridine core. The parent structure offers five key positions (N1, C3, C4, C5, and C6) for substitution, allowing for a wide array of possible derivatives. mdpi.com The goal is to enhance potency, selectivity, and pharmacokinetic properties by introducing diverse functional groups.

Key areas of exploration include:

Systematic SAR Studies: Comprehensive structure-activity relationship (SAR) studies are critical to understand how different substituents at various positions on the pyrazolopyridine ring affect biological activity. nih.gov For instance, research on related compounds has shown that modifications at the N1 and C3 positions can significantly improve potency and selectivity for specific kinase targets. nih.gov

Scaffold Hopping and Isosteres: Replacing or modifying the core pyrazolopyridine structure with bioisosteres could lead to compounds with improved properties. nih.gov The pyrazolo[3,4-b]pyridine scaffold itself is considered a bioisostere of adenine, which allows it to interact with the ATP-binding sites of kinases. rsc.org

Fragment-Based and Structure-Based Design: Utilizing techniques like X-ray crystallography and computational modeling will enable the rational design of new analogues that fit more precisely into the target's binding site. rsc.org

Modification Strategy Objective Example from Related Scaffolds
N1-position substitutionImprove potency and selectivityModification of the N1-position in ibrutinib analogues led to improved BTK potency. nih.gov
C3-position modificationEnhance target binding and cellular activityIntroduction of various groups at C3 of pyrazolopyrimidines influenced kinase selectivity. nih.gov
C4 and C6 derivatizationModulate pharmacokinetic propertiesSubstitution at the C4 and C6 positions of 1H-pyrazolo[3,4-b]pyridines has been explored to develop new anticancer agents. nih.gov
Scaffold ModificationAccess novel chemical space and IPIsomeric scaffolds like pyrazolo[4,3-c]pyridines have been investigated as inhibitors of different biological targets. mdpi.com

Investigation of Combination Therapeutic Strategies

To overcome drug resistance and enhance therapeutic efficacy, future studies will investigate the use of 1H-pyrazolo[3,4-b]pyridine-6-carboxamide derivatives in combination with other therapeutic agents. google.com This is particularly relevant in complex diseases like cancer, where targeting multiple pathways simultaneously can lead to synergistic effects.

Potential combination strategies include:

Targeted Therapy Combinations: Combining a pyrazolopyridine-based kinase inhibitor with another inhibitor that targets a different signaling pathway.

Chemotherapy Combinations: Assessing the synergistic effects of these compounds with standard-of-care cytotoxic chemotherapies.

Immunotherapy Combinations: Exploring the potential of these molecules to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

Development of Advanced Preclinical Models

To better predict clinical outcomes, it is essential to move beyond simple cell-line models. Future preclinical evaluation of this compound analogues will rely on more sophisticated and clinically relevant models.

These advanced models include:

Xenograft Models: Utilizing tumor cell lines, such as the H1581 xenograft model used for FGFR inhibitors, to evaluate in vivo efficacy. nih.gov

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, can better recapitulate the heterogeneity of human cancers.

Orthotopic Models: Implanting cancer cells into the organ of origin in animal models provides a more accurate representation of tumor growth and metastasis. nih.gov

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can be used for high-throughput drug screening in a more physiologically relevant context.

Integration of Omics Data for Comprehensive Biological Profiling

A deeper understanding of the mechanism of action of this compound derivatives can be achieved by integrating various "omics" technologies. This systems-biology approach provides a holistic view of the drug's effects at the molecular level.

Omics applications include:

Genomics and Transcriptomics: Identifying genetic markers that predict sensitivity or resistance to the drug and understanding how the drug alters gene expression profiles.

Proteomics: Using techniques like mass spectrometry to identify the direct protein targets of the compound and to map the downstream signaling pathways that are affected.

Metabolomics: Analyzing how the drug influences cellular metabolism, which is often dysregulated in diseases like cancer.

Elucidation of Off-Target Interactions and Selectivity Profiles

While targeting a specific protein is often the goal, small molecule inhibitors frequently interact with unintended "off-target" proteins. acs.org A thorough understanding of the selectivity profile of this compound derivatives is crucial for predicting potential side effects and for identifying opportunities for drug repurposing.

Future research in this area will involve:

Kinome-wide Screening: Testing the compounds against large panels of kinases to determine their selectivity. nih.gov Many clinically approved kinase inhibitors are not highly selective, which can contribute to both their efficacy and their toxicity. acs.org

Proteome-wide Profiling: Employing chemical proteomics techniques to identify off-target interactions across the entire proteome.

Computational Prediction: Using in silico methods to predict potential off-targets based on structural similarity to known targets.

Inhibitor Primary Target(s) Notable Off-Targets Implication
ImatinibABL, KIT, PDGFRVarious other kinasesOff-target effects contribute to clinical efficacy and side effects. acs.org
DasatinibSRC, ABLMultiple kinasesPromiscuity leads to broad activity but also a wider range of potential toxicities. nih.gov
IbrutinibBTKEGFR, ITK, and othersOff-target inhibition is linked to some of the observed side effects. nih.gov

Design of Metabolically Stable Analogues

For a compound to be a successful drug, it must have favorable pharmacokinetic properties, including metabolic stability. acs.org Poor stability can lead to rapid clearance from the body, reducing the drug's effectiveness.

Strategies to design more stable analogues include:

Identification of Metabolic Hotspots: Using in vitro assays with liver microsomes to identify the parts of the molecule that are most susceptible to metabolic breakdown.

Chemical Modification: Modifying these "hotspots" to block metabolic pathways. Common strategies include fluorination or replacing a metabolically labile group with a more stable one.

Targeting Undiscovered Biological Pathways

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold suggests that its therapeutic potential may extend beyond its current applications. nih.govresearchgate.net Future research should aim to identify novel biological pathways and disease indications where these compounds could be effective.

Areas for exploration include:

Phenotypic Screening: Using high-content screening approaches to identify compounds that produce a desired biological effect without a preconceived target.

New Therapeutic Areas: While much of the focus has been on cancer, pyrazolopyridine derivatives have shown potential in other areas, such as neurodegenerative diseases and inflammatory conditions. nih.govresearchgate.net

Targeting Protein-Protein Interactions: Developing pyrazolo[4,3-c]pyridine derivatives that can inhibit protein-protein interactions, which are a challenging class of drug targets. acs.org

Q & A

Q. What synthetic strategies are recommended for preparing 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves multi-step routes starting from substituted pyridine or benzimidazole precursors. For example, 2-chloro-6-cyano benzimidazole derivatives can be modified with substituents (e.g., methyl, cyclohexenyl) to introduce diversity at the R⁴ and R⁵ positions . One-pot multicomponent reactions using meglumine as a catalyst offer a green chemistry approach, enabling efficient assembly of the pyrazolo-pyridine core with amines or other nucleophiles . Key steps include cyclization, halogenation, and carboxamide formation.

Q. What safety protocols are critical when handling 1H-Pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Due to limited toxicity data for specific derivatives, standard laboratory safety practices must be followed:
  • Use fume hoods for reactions involving volatile reagents.
  • Wear PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
  • Store compounds in sealed containers under inert atmospheres to avoid degradation .
  • Refer to Material Safety Data Sheets (MSDS) for precursor chemicals (e.g., brominated intermediates) .

Q. How can physicochemical properties (e.g., solubility) be characterized for this compound class?

  • Methodological Answer :
  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) or DMSO using UV-Vis spectroscopy or HPLC .
  • LogD : Determine partition coefficients (octanol/water) via shake-flask methods .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures (e.g., mp 273–278.5°C for methyl-substituted analogs) .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize kinase inhibition?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at positions 3, 5, and 6 of the pyrazolo-pyridine core to enhance FGFR kinase selectivity. For example, bulky groups at position 3 improve binding affinity .
  • Molecular Modeling : Perform docking simulations (e.g., with AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with mutagenesis studies .
  • Biological Assays : Test inhibitory activity in enzymatic assays (IC₅₀ values) and cell-based models (e.g., proliferation assays in cancer lines) .

Q. How can low aqueous solubility of 1H-Pyrazolo[3,4-b]pyridine derivatives be addressed in drug discovery?

  • Methodological Answer :
  • Scaffold Replacement : Replace indazole hinges with pyrazolo[3,4-b]pyrazine to reduce lipophilicity (LogD) and improve solubility .
  • Prodrug Strategies : Introduce phosphate or amino acid ester groups to enhance solubility, followed by enzymatic cleavage in vivo .
  • Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations for in vivo studies .

Q. What combinatorial approaches are available for high-throughput synthesis of analogs?

  • Methodological Answer :
  • Solid-Phase Synthesis : Utilize resin-bound intermediates to generate N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide libraries. Automated parallel synthesis enables rapid diversification .
  • Microwave-Assisted Reactions : Accelerate cyclization steps (e.g., solvent-free conditions for bis-pyrazolo-pyridines) to reduce reaction times from hours to minutes .

Q. How do fluorinated modifications impact bioactivity and metabolic stability?

  • Methodological Answer :
  • Fluorine Substitution : Introduce fluorine at aromatic positions (e.g., 5-fluorobenzoylamino groups) to enhance metabolic stability via reduced CYP450 oxidation .
  • In Vitro/In Vivo Correlation : Compare half-life (t₁/₂) in liver microsomes and pharmacokinetic profiles in rodent models .

Q. How to resolve contradictions in biological data between enzymatic and cellular assays?

  • Methodological Answer :
  • Permeability Testing : Use Caco-2 cell monolayers to assess membrane permeability. Poor cellular activity despite high enzymatic potency may indicate poor uptake .
  • Off-Target Profiling : Screen against kinase panels (e.g., DiscoverX) to identify unintended targets that confound cellular results .
  • Prodrug Conversion : Verify intracellular activation of prodrug derivatives via LC-MS metabolite analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-b]pyridine-6-carboxamide
Reactant of Route 2
1H-Pyrazolo[3,4-b]pyridine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.